sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate

Description

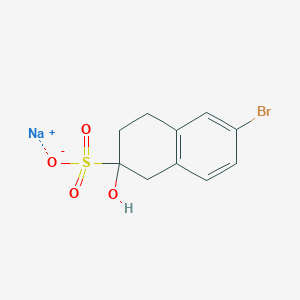

Sodium 6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate is a sodium salt of a brominated, hydroxylated naphthalene sulfonic acid derivative. Its structure features a partially hydrogenated naphthalene backbone (3,4-dihydro), with a bromine substituent at position 6, a hydroxyl group at position 2, and a sulfonate group also at position 2.

Properties

Molecular Formula |

C10H10BrNaO4S |

|---|---|

Molecular Weight |

329.14 g/mol |

IUPAC Name |

sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H11BrO4S.Na/c11-9-2-1-8-6-10(12,16(13,14)15)4-3-7(8)5-9;/h1-2,5,12H,3-4,6H2,(H,13,14,15);/q;+1/p-1 |

InChI Key |

UZLJRVOPIWJNLE-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)Br)(O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate typically involves the bromination of 2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of 6-bromo-2-oxo-3,4-dihydro-1H-naphthalene-2-sulfonate.

Reduction: Formation of 6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate.

Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure : Features a naphthalene backbone with hydroxyl at position 7 and sulfonate groups at positions 1 and 3.

- Counterion : Potassium (K⁺) instead of sodium (Na⁺), which may influence solubility (e.g., potassium salts often exhibit higher water solubility than sodium salts in certain contexts).

- Key Differences : Lacks bromine and the 3,4-dihydro moiety, but shares sulfonate and hydroxyl groups. Applications likely include industrial surfactants or dye intermediates due to its ionic character .

2-Amino-6-Bromo-3,4-Dihydro-1H-Naphthalene-2-Carboxylic Acid

- Structure: Shares the 6-bromo and 3,4-dihydro groups but replaces the hydroxyl and sulfonate with an amino (–NH₂) and carboxylic acid (–COOH) at position 2.

- Implications: The amino group enhances nucleophilicity, while the carboxylic acid introduces acidity (pKa ~2–3), contrasting with the sulfonate’s strong acidity (pKa ~1–2). This compound may serve as a pharmaceutical intermediate .

Sodium 1:2-Dimethyl-Naphthalene-4-Sulphonate

- Structure : A naphthalene sulfonate with methyl groups at positions 1 and 2 and a sulfonate at position 4.

- Synthesis : Produced via Na-Hg reduction, followed by treatment with molten KOH, yielding derivatives with distinct melting points (e.g., 114–115°C for the corresponding naphthol) .

Physicochemical Properties

While direct data for the target compound are unavailable, trends from analogues suggest:

- Solubility : Sulfonate groups enhance water solubility; sodium salts generally dissolve better in water than potassium or ammonium salts under similar conditions.

- Thermal Stability: Bromine may reduce thermal stability compared to non-halogenated analogues. For example, dipotassium 7-hydroxynaphthalene-1,3-disulphonate is stable at room temperature but decomposes upon heating .

Table 1: Comparative Properties of Selected Compounds

Biological Activity

Sodium;6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalene-2-sulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at the 6-position of the naphthalene ring.

- Hydroxyl group at the 2-position.

- Sulfonate group that enhances solubility in aqueous environments.

These structural attributes contribute to its biological activity, particularly in interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar naphthalene structures exhibit anticancer properties. For instance, derivatives of naphthalene have been shown to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation.

Case Study:

A study on hydroxynaphthyl derivatives demonstrated significant antiproliferative effects against transformed cells, suggesting that this compound might also possess similar properties due to its structural similarity .

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| Hydroxynaphthyl xyloside | 10 | HeLa | Induces apoptosis |

| Sodium;6-bromo derivative | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial effects of naphthalene derivatives have been documented, with this compound showing potential against various bacterial strains. The sulfonate group is thought to enhance interaction with bacterial membranes.

Research Findings:

A comparative study found that naphthalene sulfonates exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the naphthalene ring can significantly affect potency and selectivity.

Key Observations:

- Hydroxyl Group: Essential for maintaining biological activity.

- Bromine Substitution: Enhances potency against specific targets.

- Sulfonate Group: Improves solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.